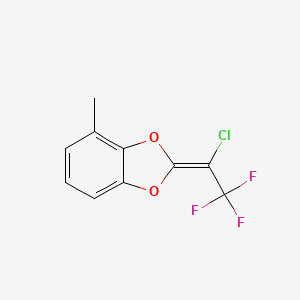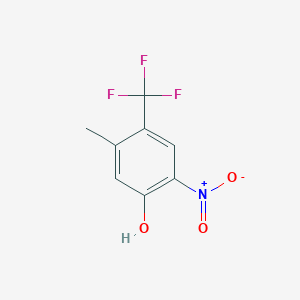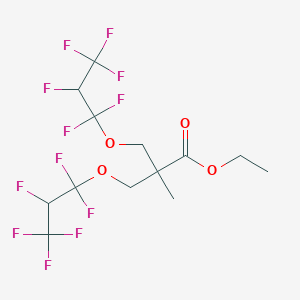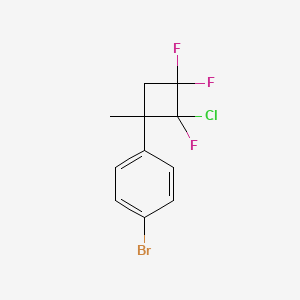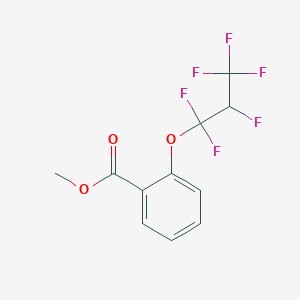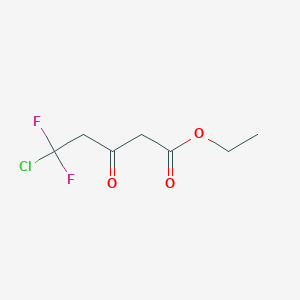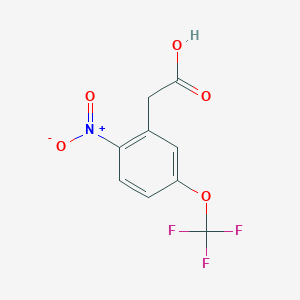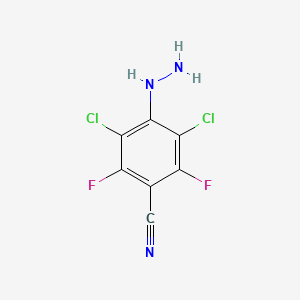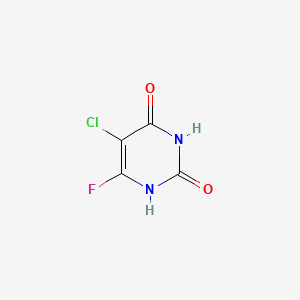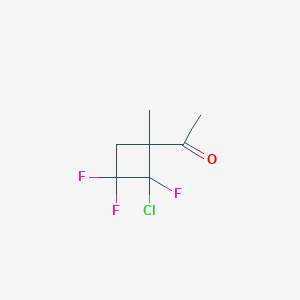
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone (also known as 1-Chloro-2,3,3-trifluoro-1-methylcyclobutyl ethanone or CTFMCE) is a synthetic compound with a variety of uses in science and industry. This compound has been used in a variety of applications, including organic synthesis, pharmaceuticals, and nanomaterials. CTFMCE has a wide range of properties, including low toxicity, low volatility, and high thermal stability. These properties make it an attractive choice for a variety of applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone involves the reaction of 2-chloro-2,3,3-trifluorocyclobutanone with ethylmagnesium bromide followed by oxidation with hydrogen peroxide.
Starting Materials
2-chloro-2,3,3-trifluorocyclobutanone, ethylmagnesium bromide, hydrogen peroxide
Reaction
Step 1: React 2-chloro-2,3,3-trifluorocyclobutanone with ethylmagnesium bromide to form 1-(2-chloro-2,3,3-trifluorocyclobutyl)ethanol., Step 2: Oxidize 1-(2-chloro-2,3,3-trifluorocyclobutyl)ethanol with hydrogen peroxide to form 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone.
Scientific Research Applications
CTFMCE has been used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and nanomaterials. In organic synthesis, CTFMCE has been used to synthesize a variety of compounds, including cyclic ethers, amines, and heterocycles. In pharmaceuticals, CTFMCE has been used as a starting material for the synthesis of a variety of drugs, including anti-inflammatory agents and anti-cancer agents. In nanomaterials, CTFMCE has been used to synthesize a variety of nanomaterials, including carbon nanotubes and graphene.
Mechanism Of Action
The mechanism of action of CTFMCE is not well understood. However, it is believed that CTFMCE acts as a catalyst for a variety of reactions, including the transesterification of 1-chloro-2,3,3-trifluoro-1-methylcyclobutanol with ethanone. CTFMCE is also believed to be involved in the formation of cyclic ethers, amines, and heterocycles, as well as the synthesis of nanomaterials.
Biochemical And Physiological Effects
The biochemical and physiological effects of CTFMCE have not been extensively studied. However, it is believed that CTFMCE may have a variety of effects on the body. CTFMCE may act as an inhibitor of enzymes and other proteins, as well as a modulator of cellular processes. Additionally, CTFMCE may have an effect on the metabolism of drugs, as well as on the absorption and distribution of drugs in the body.
Advantages And Limitations For Lab Experiments
CTFMCE has a number of advantages and limitations for use in lab experiments. One of the main advantages of CTFMCE is its low toxicity, which makes it a safe and effective reagent for use in a variety of experiments. Additionally, CTFMCE has a low volatility, which makes it easy to handle and store. CTFMCE also has a high thermal stability, which makes it suitable for use in a variety of synthetic reactions. One of the main limitations of CTFMCE is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the use of CTFMCE. One potential area of research is the development of new synthetic methods for the synthesis of CTFMCE. Additionally, further research into the biochemical and physiological effects of CTFMCE could lead to the development of new drugs and therapies. Finally, further research into the use of CTFMCE in nanomaterials could lead to the development of new materials with improved properties.
properties
IUPAC Name |
1-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3O/c1-4(12)5(2)3-6(9,10)7(5,8)11/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWIKHKDHZCUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1(F)Cl)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)


